N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide is an organic compound that features a furan ring attached to a benzenesulfonamide structure
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide, also known as N-(2-furylmethyl)-3,4-dimethylbenzenesulfonamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives have been found to exhibit antibacterial activity . They have been used in the search for new drugs due to the remarkable therapeutic efficacy of furan-related medicines .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-3H-purin-6-amine: Another furan-containing compound with applications in plant growth regulation.
4-chloro-N-(2-furylmethyl)-5-sulfamoyl-anthranilic acid: Known for its use as a diuretic medication (furosemide).
Uniqueness
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a benzenesulfonamide moiety allows for diverse applications and interactions that are not observed in other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-10-5-6-13(8-11(10)2)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTTWQJYFHPGNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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